2-(5-Methylpyridazin-3-yl)acetonitrile
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Overview
Description
2-(5-Methylpyridazin-3-yl)acetonitrile is an organic compound with the molecular formula C7H7N3 It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridazin-3-yl)acetonitrile typically involves the reaction of 5-methylpyridazine with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 5-methylpyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridazin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include pyridazinone derivatives, amines, and substituted pyridazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Methylpyridazin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridazin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridazin-3-yl)acetonitrile: This compound is structurally similar but has a methyl group at the 6-position instead of the 5-position.
Pyridazine: The parent compound of the pyridazine family, lacking the acetonitrile group.
Pyridazinone: A derivative with an oxygen atom in the ring, often exhibiting different chemical properties.
Uniqueness
2-(5-Methylpyridazin-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-(5-methylpyridazin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H7N3/c1-6-4-7(2-3-8)10-9-5-6/h4-5H,2H2,1H3 |
InChI Key |
VRXCIIFUNFHWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1)CC#N |
Origin of Product |
United States |
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